

isoflucypram mass spectrometry fragmentation analysis

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Compound of Interest

Compound Name: Isoflucypram

Cat. No.: B6594648

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In-depth Technical Guide: **Isoflucypram** Mass Spectrometry Fragmentation Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflucypram is a broad-spectrum pyrazolecarboxamide fungicide and a succinate dehydrogenase inhibitor (SDHI).^[1] Its chemical formula is $C_{19}H_{21}ClF_3N_3O$ with a molecular weight of 399.84 g/mol.^[2] A comprehensive analysis of publicly available scientific literature and data repositories reveals a significant gap in detailed information regarding the mass spectrometry fragmentation of **isoflucypram**. While analytical methods for the detection of various pesticides, including **isoflucypram**, in different matrices are described, specific experimental data on its fragmentation pathways, product ions, and the precise conditions for their generation are not extensively documented. This guide summarizes the available chemical information for **isoflucypram** and outlines a general approach for its mass spectrometric analysis based on common practices for similar compounds.

Introduction to Isoflucypram

Isoflucypram is a synthetic fungicide belonging to the chemical class of pyrazolecarboxamide fungicides.^[1] Developed by Bayer, it is utilized for the control of a wide range of fungal diseases in cereal crops.^[2] Its mode of action is the inhibition of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, a crucial pathway for fungal metabolism.^{[2][3]}

Chemical Structure and Properties:

The IUPAC name for **isoflucypram** is N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide.[2] Its structure is characterized by a central pyrazole ring substituted with a difluoromethyl group, a fluorine atom, and a methyl group. This core is linked via a carboxamide group to an N-cyclopropyl-N-benzyl moiety, with the benzyl ring further substituted with chlorine and isopropyl groups.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₁ ClF ₃ N ₃ O	[2]
Molecular Weight	399.84 g/mol	[2]
CAS Number	1255734-28-1	[1]
Chemical Class	Pyrazolecarboxamide fungicide	[1]

Mass Spectrometry Analysis of Isoflucypram: A General Protocol

Detailed experimental protocols and fragmentation data for **isoflucypram** are not readily available in the public domain. However, based on standard analytical workflows for pesticide residue analysis, a general approach using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be proposed.[4][5][6]

2.1. Sample Preparation: QuEChERS Method

A common and effective method for extracting pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5]

Experimental Protocol:

- **Homogenization:** Homogenize a representative sample (e.g., 10-15 g of a food matrix) with water.

- Extraction: Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
- Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add a d-SPE cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).
- Final Preparation: Centrifuge the sample and filter the supernatant into an autosampler vial for LC-MS/MS analysis.

2.2. Liquid Chromatography Separation

Reverse-phase liquid chromatography is typically employed for the separation of moderately polar pesticides like **isoflucypram**.

Typical LC Parameters:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μ L.

2.3. Mass Spectrometry Detection

Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode is the preferred method for the sensitive and selective detection of pyrazolecarboxamide fungicides.

Hypothetical MS/MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Precursor Ion: The protonated molecule of **isoflucypram**, $[M+H]^+$, with a calculated m/z of 400.14.
- Collision Gas: Argon.
- Collision Energy: Optimization would be required to determine the optimal energy for producing characteristic product ions.
- Product Ions: Specific product ions would need to be determined experimentally through product ion scans (see Section 3).

Predicted Fragmentation Pathways of Isoflucypram

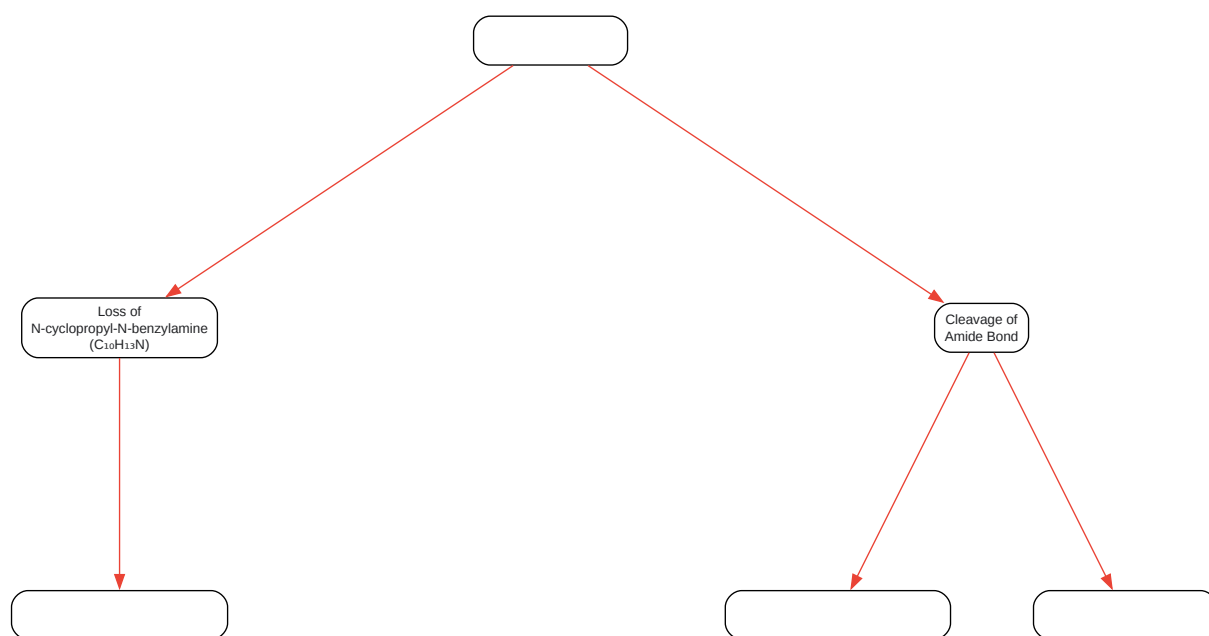
Without experimental data, the fragmentation pathways of **isoflucypram** can only be predicted based on its chemical structure and the known fragmentation patterns of similar molecules. The amide bond and the bonds connecting the different ring systems are likely to be the most labile sites.

Logical Workflow for Fragmentation Analysis:

Caption: A logical workflow for tandem mass spectrometry analysis.

Potential Fragmentation Sites and Predicted Product Ions:

The following diagram illustrates the potential fragmentation pathways for the protonated **isoflucypram** molecule. The cleavage of the amide bond is a common fragmentation pathway for carboxamide-containing compounds. Other likely fragmentations could involve the loss of the cyclopropyl group or cleavages within the benzyl moiety.



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Caption: Predicted major fragmentation pathways of **isoflucypram**.

Quantitative Data Summary (Hypothetical):

A crucial aspect of a definitive fragmentation analysis is a table summarizing the observed precursor and product ions with their corresponding mass-to-charge ratios (m/z) and relative intensities. As no experimental data is publicly available, the following table is a template for how such data should be presented.

Precursor Ion (m/z)	Collision Energy (eV)	Product Ion (m/z)	Proposed Fragment Structure	Relative Abundance (%)
400.14	To be determined	To be determined	To be determined	To be determined
400.14	To be determined	To be determined	To be determined	To be determined
400.14	To be determined	To be determined	To be determined	To be determined

Conclusion and Future Work

This technical guide highlights the current lack of publicly available, detailed mass spectrometry fragmentation data for the fungicide **isoflucypram**. While general analytical methodologies for pesticide analysis provide a framework for its detection, the specific product ions and fragmentation pathways remain to be experimentally determined and published. Future research should focus on conducting comprehensive tandem mass spectrometry experiments on **isoflucypram** analytical standards to elucidate its fragmentation patterns under various collision energies. This information is essential for developing highly selective and robust analytical methods for residue analysis and for the identification of its metabolites and environmental degradation products. Such data would be invaluable to researchers, analytical scientists, and professionals in the fields of food safety and environmental monitoring.

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